molecular formula C25H31N3O3S2 B12201005 N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-3-propyl-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline

N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-3-propyl-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline

Cat. No.: B12201005
M. Wt: 485.7 g/mol
InChI Key: WRVAPTBYXVZFRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-3-propyl-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline is a complex organic compound characterized by its unique structural features. This compound contains a thiazole ring, a sulfonyl group, and an azepane ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-3-propyl-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the sulfonyl group and the azepane ring. Common reagents used in these reactions include thionyl chloride, azepane, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to streamline the production process and minimize the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-3-propyl-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-3-propyl-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-3-propyl-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Various oligoyne derivatives

Uniqueness

N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-3-propyl-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline is unique due to its specific structural features, such as the combination of a thiazole ring, a sulfonyl group, and an azepane ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H31N3O3S2

Molecular Weight

485.7 g/mol

IUPAC Name

4-[4-(azepan-1-ylsulfonyl)phenyl]-N-(4-methoxyphenyl)-3-propyl-1,3-thiazol-2-imine

InChI

InChI=1S/C25H31N3O3S2/c1-3-16-28-24(19-32-25(28)26-21-10-12-22(31-2)13-11-21)20-8-14-23(15-9-20)33(29,30)27-17-6-4-5-7-18-27/h8-15,19H,3-7,16-18H2,1-2H3

InChI Key

WRVAPTBYXVZFRK-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CSC1=NC2=CC=C(C=C2)OC)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.